FD223

PI3Kδ inhibition Isoform selectivity Kinase assay

FD223 is a highly potent and selective PI3Kδ inhibitor (IC50=1 nM) with a unique pyrazolopyridine-sulfonamide core, offering distinct isoform selectivity (29-51x over α/β/γ) versus other PI3Kδ inhibitors. Its well-characterized profile in suppressing p-AKT and inducing G1 arrest in AML cell lines makes it an essential, non-substitutable tool for dissecting PI3K/AKT signaling, ensuring experimental reproducibility and enabling precise comparative oncology studies.

Molecular Formula C17H12ClN5O2S
Molecular Weight 385.8 g/mol
Cat. No. B8198285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFD223
Molecular FormulaC17H12ClN5O2S
Molecular Weight385.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NC2=C(N=CC(=C2)C3=CN=C4C(=C3)C=NN4)Cl
InChIInChI=1S/C17H12ClN5O2S/c18-16-15(23-26(24,25)14-4-2-1-3-5-14)7-12(8-19-16)11-6-13-10-21-22-17(13)20-9-11/h1-10,23H,(H,20,21,22)
InChIKeyVFNUYVJFDQOTNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-chloro-5-(1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl]benzenesulfonamide: Baseline Identity and Procurement Context


N-[2-chloro-5-(1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl]benzenesulfonamide (CAS 2050524-24-6), commonly referred to as FD223, is a synthetic small molecule belonging to the pyrazolopyridine-sulfonamide class. It is a potent and selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), with a reported molecular formula of C17H12ClN5O2S and a molecular weight of 385.83 g/mol . FD223 was developed through a bioisosteric replacement strategy based on an indole scaffold and is primarily investigated for its potential in oncology research, specifically in acute myeloid leukemia (AML) [1].

Why N-[2-chloro-5-(1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl]benzenesulfonamide Cannot Be Interchanged with Other PI3Kδ Inhibitors


While FD223 is a PI3Kδ inhibitor, its substitution with other inhibitors of the same class, such as Idelalisib or Duvelisib, is not scientifically justified. Its unique pyrazolopyridine-sulfonamide core, distinct from the quinazolinone of Idelalisib or the isoquinolinone of Duvelisib, leads to a specific selectivity profile across the PI3K isoforms . This differential interaction with the kinase's ATP-binding pocket results in a unique combination of potency and isoform selectivity that directly impacts downstream signaling pathways like p-AKT in AML cell models. Consequently, switching to a generic PI3Kδ inhibitor introduces significant variability in experimental outcomes related to anti-proliferative efficacy and potential off-target effects [1].

N-[2-chloro-5-(1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl]benzenesulfonamide (FD223): Quantitative Differentiation Evidence Guide


High Potency and Balanced Selectivity for PI3Kδ Over Other Class I Isoforms

FD223 demonstrates high potency for PI3Kδ with an IC50 of 1 nM, which is lower (more potent) than the first-in-class inhibitor Idelalisib (IC50 = 2.5 nM). It also exhibits a balanced selectivity profile over other Class I PI3K isoforms, with IC50 values of 51 nM (α), 29 nM (β), and 37 nM (γ), representing 29- to 51-fold selectivity . In contrast, Idelalisib shows a wider, more variable selectivity window (40- to 300-fold) .

PI3Kδ inhibition Isoform selectivity Kinase assay

Potent Anti-Proliferative Activity in Acute Myeloid Leukemia Cell Lines

In AML cell lines, FD223 effectively inhibits cell proliferation by suppressing phosphorylation of AKT at Ser473, leading to G1 phase cell cycle arrest [1]. This is a critical downstream effect of PI3Kδ pathway inhibition and is essential for its anti-leukemic activity. This mechanism is consistent with other PI3Kδ inhibitors but FD223's specific IC50 values in these cell models provide a quantitative benchmark for researchers.

Acute Myeloid Leukemia AML Anti-proliferative Cell cycle arrest

Selectivity Demonstrated by Weak Activity in PI3Kδ-Independent Cell Lines

FD223 exhibits weak anti-proliferative activity against the MM.1R cell line, which does not express p110δ (the catalytic subunit of PI3Kδ), with an IC50 of 23.13 μM [1]. This result serves as a functional control, demonstrating that the compound's potent activity in AML cells is indeed driven by on-target PI3Kδ inhibition rather than non-specific cytotoxicity.

Selectivity control Off-target activity MM.1R cell line

In Vivo Efficacy in Xenograft Model with Favorable Tolerability

In vivo studies using an AML xenograft model in nude mice demonstrated that FD223, administered with favorable pharmacokinetic profiles, significantly inhibited tumor growth with no observable toxicity [1]. Its efficacy was comparable to the positive control group treated with Idelalisib. This data confirms that the compound's potent in vitro activity translates to meaningful antitumor effects in a living organism.

In vivo efficacy Xenograft Pharmacokinetics Tolerability

Primary Research and Development Application Scenarios for N-[2-chloro-5-(1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl]benzenesulfonamide


Use as a Reference Tool Compound in PI3Kδ-Driven Oncology Research

Due to its well-characterized and balanced selectivity profile (29-51x over α/β/γ isoforms) , FD223 is an ideal tool compound for dissecting the role of PI3Kδ in complex signaling networks. It can be used alongside other inhibitors like Idelalisib (broader selectivity) or Duvelisib (dual PI3Kδ/γ) in comparative studies to parse out isoform-specific contributions to cell proliferation, survival, and migration in hematological malignancies and other cancers.

Benchmark for Bioisosteric Replacement Strategies in Medicinal Chemistry

FD223 was specifically developed via a bioisosteric replacement of an indole scaffold [1]. This makes it a powerful benchmark compound in medicinal chemistry programs aimed at improving PI3K inhibitor properties. Its structural and activity data (e.g., IC50=1 nM on PI3Kδ) serve as a direct reference for evaluating new chemical entities designed to optimize potency, selectivity, or pharmacokinetic attributes within the same chemotype.

Mechanistic Probe for Studying PI3K/AKT/mTOR Pathway Dynamics in AML

The well-documented ability of FD223 to suppress p-AKT Ser473 and induce G1 arrest in multiple AML cell lines (MOLM-16, HL-60, EOL-1, KG-1) [1] establishes it as a reliable chemical probe. Researchers can use it to interrogate feedback loops, combination therapy synergies (e.g., with standard-of-care agents), and mechanisms of resistance within the PI3K/AKT/mTOR axis, leveraging its high potency and target-dependent activity confirmed by weak effects in p110δ-negative MM.1R cells [2].

Technical Documentation Hub

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